molecular formula C11H10O3 B3241614 3-Methoxy-2-methyl-4H-chromen-4-one CAS No. 147590-72-5

3-Methoxy-2-methyl-4H-chromen-4-one

Cat. No.: B3241614
CAS No.: 147590-72-5
M. Wt: 190.19 g/mol
InChI Key: BQUVTHNLTCBQBE-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-4H-chromen-4-one is a chemical compound belonging to the chromenone family. Chromenones are oxygen-containing heterocycles that serve as significant structural entities in various medicinal compounds. This compound is known for its diverse biological and pharmaceutical activities, making it a subject of interest in scientific research .

Preparation Methods

The synthesis of 3-Methoxy-2-methyl-4H-chromen-4-one typically involves the Pechmann condensation reaction. This method is known for its efficiency and environmental friendliness. The reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. The process can be carried out under solvent-free conditions using a high-speed ball mill mixer at room temperature, which significantly reduces reaction times .

Chemical Reactions Analysis

3-Methoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .

Scientific Research Applications

3-Methoxy-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit sirtuin-2 (SIRT2), a member of the sirtuin family of NAD±dependent deacetylases. This inhibition can lead to antiproliferative effects in cancer cell lines . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

3-Methoxy-2-methyl-4H-chromen-4-one can be compared with other chromenone derivatives, such as:

  • 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one
  • 5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one
  • 7-Methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

These compounds share similar structural frameworks but differ in their substituents, which can lead to variations in their biological activities and applications. For instance, 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one has been studied for its antimicrobial properties, while 5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one is known for its antioxidant activity .

Properties

IUPAC Name

3-methoxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-11(13-2)10(12)8-5-3-4-6-9(8)14-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUVTHNLTCBQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2O1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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